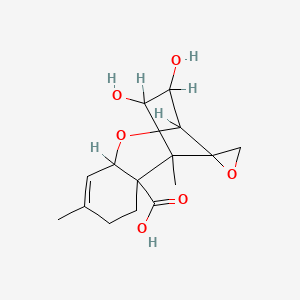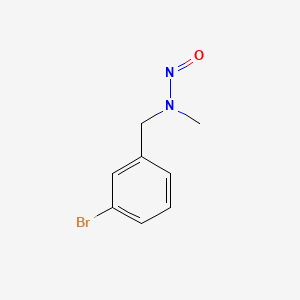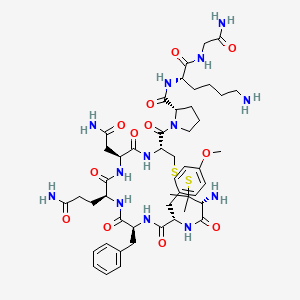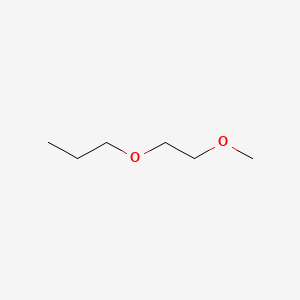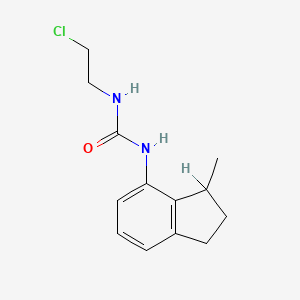![molecular formula C10H6BrN3O4 B12793731 1-(4-Bromophenyl)violuric acid [WHO-DD] CAS No. 251468-56-1](/img/structure/B12793731.png)
1-(4-Bromophenyl)violuric acid [WHO-DD]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)violuric acid is an organic compound with the molecular formula C10H6BrN3O4 It is a derivative of violuric acid, which is known for its deeply colored salts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Another method involves the condensation of alloxan with hydroxylamine, followed by bromination .
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)violuric acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)violuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
1-(4-Bromophenyl)violuric acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes and pigments due to its ability to form brightly colored salts with metals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)violuric acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Violuric Acid: The parent compound, known for its deeply colored salts.
Thiovioluric Acid: A derivative with sulfur in place of oxygen, used in similar applications.
1,3-Dimethylvioluric Acid: A methylated derivative with different solubility and reactivity properties.
Diphenylthiovioluric Acid: Another derivative with two phenyl groups, used in analytical chemistry.
Uniqueness: 1-(4-Bromophenyl)violuric acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with metal ions or other compounds are required.
Propriétés
Numéro CAS |
251468-56-1 |
|---|---|
Formule moléculaire |
C10H6BrN3O4 |
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-6-hydroxy-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6BrN3O4/c11-5-1-3-6(4-2-5)14-9(16)7(13-18)8(15)12-10(14)17/h1-4,16H,(H,12,15,17) |
Clé InChI |
KLAOPOKEJSDMEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


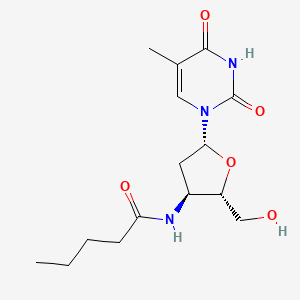
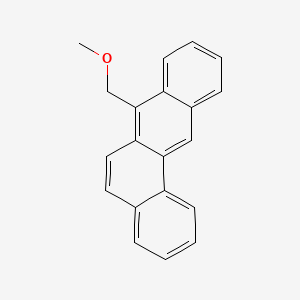
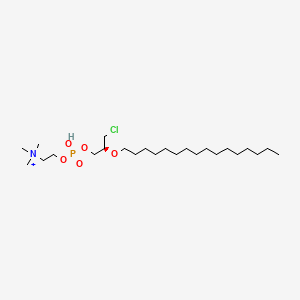

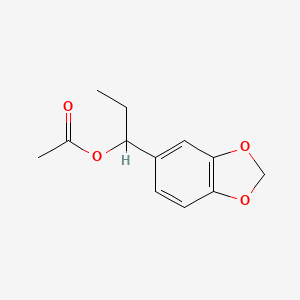
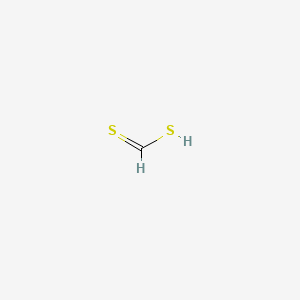
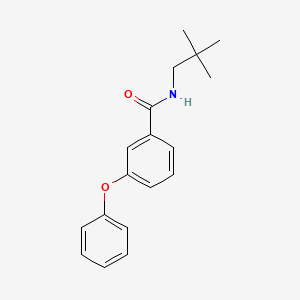
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
